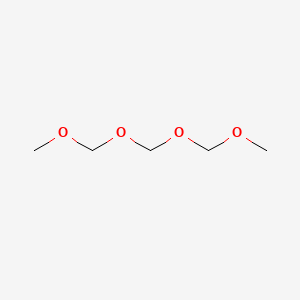
2,4,6,8-Tetraoxanonane
Vue d'ensemble
Description
2,4,6,8-Tetraoxanonane is an organic compound with the molecular formula C5H12O4 It is characterized by the presence of four ether groups within its structure, making it a member of the polyether family
Applications De Recherche Scientifique
2,4,6,8-Tetraoxanonane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals, particularly in controlled release mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Safety and Hazards
The safety information for 2,4,6,8-Tetraoxanonane indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Mécanisme D'action
Target of Action
The primary targets of 2,4,6,8-Tetraoxanonane are currently unknown
Mode of Action
It has been shown to react with glyoxal in a model system, producing formaldehyde, acetaldehyde, and acetic acid . This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetraoxanonane typically involves the reaction of appropriate alcohols with formaldehyde under acidic or basic conditions to form the polyether structure. One common method is the acid-catalyzed condensation of methanol with formaldehyde, followed by subsequent etherification steps to achieve the desired tetraether structure.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or other strong acids is common to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,8-Tetraoxanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers or other substituted ethers.
Comparaison Avec Des Composés Similaires
- 2,4,6-Trioxaheptane (C4H10O3)
- 2,4,6,8,10-Pentaoxaundecane (C6H14O5)
Comparison: 2,4,6,8-Tetraoxanonane is unique due to its specific arrangement of four ether groups, which imparts distinct chemical and physical properties. Compared to 2,4,6-Trioxaheptane, it has an additional ether group, which can enhance its solubility and reactivity. In contrast to 2,4,6,8,10-Pentaoxaundecane, it has fewer ether groups, making it less complex and potentially easier to synthesize and manipulate in various applications.
Propriétés
IUPAC Name |
methoxy(methoxymethoxymethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENPQBYHWPGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709264 | |
| Record name | 2,4,6,8-Tetraoxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-03-2 | |
| Record name | 2,4,6,8-Tetraoxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methane, bis(methoxymethoxy)-Trioxymethylene dimethyl etherBis(methoxymethyl)OME/DMM 3RD_CLP_2,4,6,8-Tetraoxanonane_13353-03-2_V01_20171214_TS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of studying the vapor-liquid equilibrium of 2,4,6,8-Tetraoxanonane with 1-butanol?
A1: The research by [] investigates the vapor-liquid equilibrium of binary systems containing this compound and 1-butanol. This type of study is crucial for understanding the behavior of these mixtures during separation processes like distillation. [] This information is valuable for industrial applications where separating these components is necessary.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


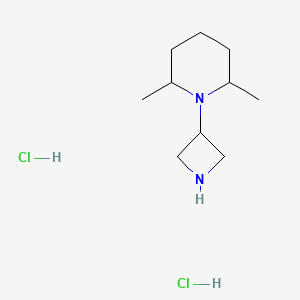
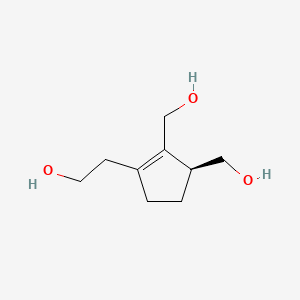


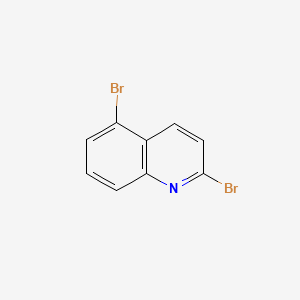

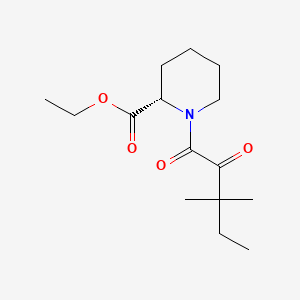
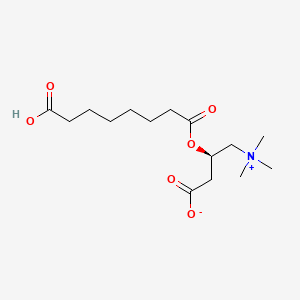
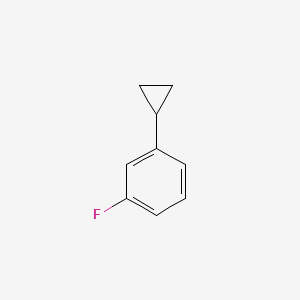
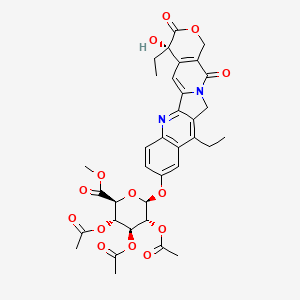
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)
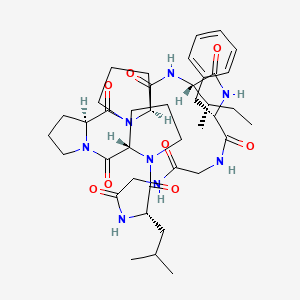
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)
